4-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile
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Overview
Description
4-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound with significant interest in the field of medicinal chemistry. This compound is structurally characterized by a pyrimidine core substituted with various functional groups, including a piperidine moiety and a cyanopyridine fragment, contributing to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis begins with the formation of the pyrimidine ring, typically through a cyclization reaction involving appropriate starting materials such as 1,3-dicarbonyl compounds and guanidine derivatives under acidic or basic conditions.
Substitution Reactions: : Once the core structure is established, subsequent functionalization steps introduce the piperidine and cyanopyridine groups. These steps often involve nucleophilic substitution or coupling reactions, facilitated by reagents such as sodium hydride or palladium catalysts.
Final Assembly: : The final steps of the synthesis involve the introduction of the methylsulfanyl and carbonitrile groups. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. Large-scale reactors, continuous flow systems, and automated synthesis platforms are employed to streamline the production process. Catalysts and solvents are selected based on their recyclability and environmental impact, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: : Reduction of the nitrile groups can yield primary amines, which opens pathways for further functionalization.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Base catalysts like potassium carbonate and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Sulfoxides and Sulfones: : Through oxidation.
Primary Amines: : Through reduction.
Substituted Piperidines: : Through nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as an intermediate in the synthesis of more complex molecules. Its versatile functional groups enable the exploration of various chemical pathways and reactions.
Biology
Biologically, this compound is explored for its potential as a pharmacological agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic properties
Industry
Industrially, the compound can be used as a building block in the synthesis of agrochemicals, dyes, and materials science.
Mechanism of Action
The biological activity of 4-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is attributed to its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or influencing their conformation. The cyanopyridine group, in particular, plays a crucial role in its mechanism of action, potentially affecting signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylthio)pyrimidine-5-carbonitrile
4-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfinyl)pyrimidine-5-carbonitrile
4-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfonyl)pyrimidine-5-carbonitrile
Uniqueness
The unique combination of functional groups in 4-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile imparts distinctive chemical properties and biological activities compared to its analogs. The presence of the cyanopyridine group, along with the specific substitution pattern on the pyrimidine core, differentiates it from similar compounds and enhances its potential as a versatile research tool and therapeutic candidate.
Properties
IUPAC Name |
4-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c1-26-18-22-10-15(9-20)17(23-18)24-6-2-3-14(11-24)12-25-16-7-13(8-19)4-5-21-16/h4-5,7,10,14H,2-3,6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGYLACAYLYLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=NC=CC(=C3)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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